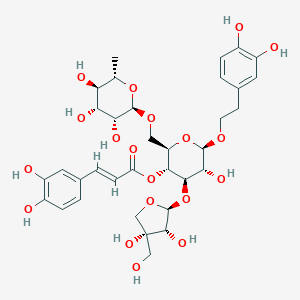
3,4-ジメトキシベンゾイルクロリド
概要
説明
3,4-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃. It is a derivative of benzoyl chloride, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its use in organic synthesis, particularly in the preparation of various biologically active molecules .
科学的研究の応用
3,4-Dimethoxybenzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the preparation of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
作用機序
Target of Action
3,4-Dimethoxybenzoyl chloride is a benzoyl chloride derivative It’s known to be used in the synthesis of various biologically active compounds .
Mode of Action
It’s known to participate in organic synthesis reactions . For instance, it has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer .
Biochemical Pathways
Given its role in the synthesis of biologically active compounds, it’s likely that it indirectly influences various biochemical pathways through these compounds .
Result of Action
It’s known to be a key component in the synthesis of various biologically active compounds . Therefore, its effects can be inferred from the properties of these compounds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dimethoxybenzoyl chloride typically involves the chlorination of 3,4-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out in the presence of a solvent like tetrahydrofuran (THF) and a catalyst such as N,N-Dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield 3,4-Dimethoxybenzoyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3,4-Dimethoxybenzoyl chloride follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product quality .
化学反応の分析
Types of Reactions: 3,4-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dimethoxybenzoic acid.
Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
3,4-Dimethoxybenzoic Acid: From hydrolysis.
3,4-Dimethoxybenzyl Alcohol: From reduction
類似化合物との比較
3,5-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups at the 3 and 5 positions.
4-Methoxybenzoyl Chloride: Contains a single methoxy group at the 4 position.
3,4,5-Trimethoxybenzoyl Chloride: Contains three methoxy groups at the 3, 4, and 5 positions.
Uniqueness: 3,4-Dimethoxybenzoyl chloride is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of products it forms. The 3 and 4 positions allow for specific resonance stabilization, making it distinct from other benzoyl chloride derivatives .
特性
IUPAC Name |
3,4-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBGCWEHLRBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188840 | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-37-3 | |
| Record name | 3,4-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratroyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veratroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veratroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Veratroyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WDP6K3S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 3,4-Dimethoxybenzoyl chloride in the provided research?
A1: 3,4-Dimethoxybenzoyl chloride serves as a key reagent in the synthesis of various compounds, primarily acting as an acylating agent to introduce a 3,4-dimethoxybenzoyl group. For instance, it reacts with homophthalic acid to yield 3-(3′,4′-dimethoxyphenyl)isocoumarin, a precursor to 8-desoxythunberginol A [].
Q2: Can you elaborate on the reaction between 3,4-Dimethoxybenzoyl chloride and 2-ethynylpyridine mentioned in the research?
A2: This reaction, detailed in one of the papers [], demonstrates the versatility of 3,4-Dimethoxybenzoyl chloride beyond simple acylation. It acts as both an acylating agent and a polymerization initiator. The reaction proceeds without additional catalysts, directly producing the polyelectrolyte poly(N-3,4-dimethoxybenzoyl-2-ethynylpyridinium chloride). This highlights the compound's potential in polymer chemistry.
Q3: The research mentions spectroscopic characterization of compounds synthesized using 3,4-Dimethoxybenzoyl chloride. Can you provide details on the spectroscopic data?
A3: Multiple spectroscopic techniques were employed to confirm the structures of the synthesized compounds. These include:
- NMR Spectroscopy (1H and 13C): This technique provides information about the hydrogen and carbon environments within the molecule, confirming the expected connectivity and structure [].
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the synthesized compounds by analyzing their characteristic vibrational frequencies [].
- UV-Vis Absorption Spectroscopy: This technique reveals information about the electronic transitions within the molecules, offering insights into their light absorption properties and band gaps [].
- Photoluminescence Spectroscopy: By studying the emitted light after excitation, this technique provides information on the excited states and emission properties of the synthesized compounds, crucial for applications in areas like materials science [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol](/img/structure/B144038.png)

![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)


![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)




![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

